molecular formula C14H30Cl2N2 B2706680 N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride CAS No. 2416237-20-0

N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride

Cat. No.: B2706680
CAS No.: 2416237-20-0
M. Wt: 297.31
InChI Key: VEEYILYZLVLAOT-UHFFFAOYSA-N
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Description

N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride is a compound that features a pyrrolidine ring attached to an ethyl chain, which is further connected to a cyclooctanamine structure

Preparation Methods

The synthesis of N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the cyclooctanamine moiety. One common synthetic route includes the reaction of pyrrolidine with an appropriate alkylating agent to form the N-(2-pyrrolidin-1-ylethyl) intermediate. This intermediate is then reacted with cyclooctanamine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the cyclooctanamine moiety can be substituted with different functional groups using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in signal transduction, leading to its observed biological effects .

Comparison with Similar Compounds

N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride can be compared with other similar compounds such as pyrrolidine derivatives and cyclooctanamine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    Pyrrolidine derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Cyclooctanamine derivatives: These compounds are studied for their potential therapeutic applications and unique chemical properties.

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and applications .

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2.2ClH/c1-2-4-8-14(9-5-3-1)15-10-13-16-11-6-7-12-16;;/h14-15H,1-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGYANBBWMNNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCCN2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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